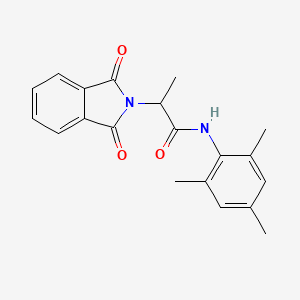![molecular formula C22H22N3O5P B5216521 diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phosphonate derivatives and is widely used in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic activity. This compound also acts as a fluorescent probe by binding to proteins and nucleic acids, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase cholinergic activity, leading to enhanced neurotransmission. This compound has also been shown to have antitumor and antiviral activities, making it a potential candidate for drug development. However, it is important to note that the effects of this compound may vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in studying the role of acetylcholine in various physiological processes. This compound is also a fluorescent probe, making it useful for studying the binding of ligands to proteins and nucleic acids. However, this compound has some limitations as well. It is toxic at high concentrations, and its effects may vary depending on the concentration and duration of exposure. Therefore, it is important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another direction is the use of this compound as a tool for studying the role of acetylcholine in various physiological processes. Additionally, the development of new fluorescent probes based on this compound could lead to new insights into protein and nucleic acid interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it useful in studying the role of acetylcholine in various physiological processes, as well as a potential candidate for drug development. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.
Métodos De Síntesis
The synthesis of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the reaction of 4-nitroaniline with diphenyl phosphite in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound useful in studying the role of acetylcholine in various physiological processes. This compound is also used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids. Additionally, this compound has been shown to have antitumor and antiviral activities, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
1-diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N3O5P/c26-25(27)20-13-11-19(12-14-20)23-15-17-24(18-16-23)31(28,29-21-7-3-1-4-8-21)30-22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUHFXBETRTMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

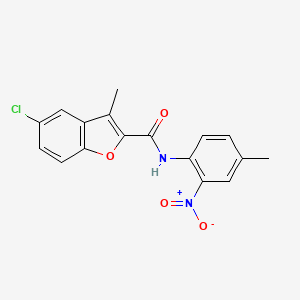
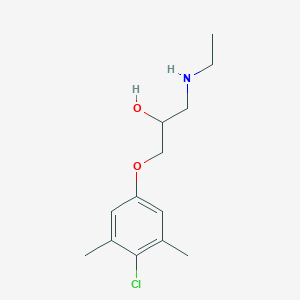
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
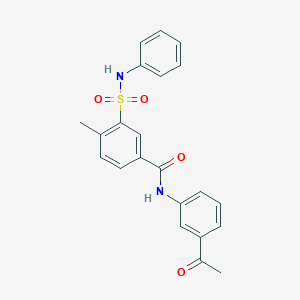
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
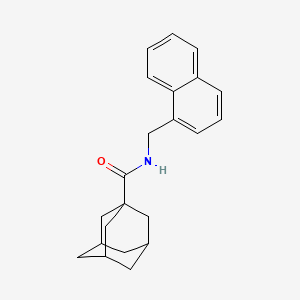
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)

